N-(trans-4-Hydroxycyclohexyl)-6-phenylhexanamide, also known as trans-MiM111 or compound 13B, is a synthetic compound that has garnered attention for its potential therapeutic applications, particularly in the context of neurodegenerative diseases such as Charcot-Marie-Tooth Disease type 2A. This compound acts as a mitofusin activator, enhancing mitochondrial fusion, which is crucial for maintaining mitochondrial function and cellular health.
The compound was developed through rational drug design aimed at optimizing pharmacokinetic properties while maintaining biological activity. It is derived from 6-phenylhexanamide derivatives, specifically designed to engage with mitochondrial proteins that play a role in mitochondrial dynamics and health .
N-(trans-4-Hydroxycyclohexyl)-6-phenylhexanamide belongs to the class of compounds known as amides, characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom (N). Its structural features include a hydroxycyclohexyl group and a phenyl group, which contribute to its biological activity and pharmacological properties.
The synthesis of N-(trans-4-Hydroxycyclohexyl)-6-phenylhexanamide involves several key steps:
The synthesis may also involve chiral resolution techniques to obtain the desired trans-isomer, which has been shown to exhibit superior biological activity compared to its cis counterpart. Techniques such as supercritical fluid chromatography may be employed for this purpose .
N-(trans-4-Hydroxycyclohexyl)-6-phenylhexanamide has a complex molecular structure characterized by:
This formula indicates the presence of 18 carbon atoms, 27 hydrogen atoms, one nitrogen atom, and one oxygen atom.
The compound's molecular weight is approximately 281.42 g/mol. Its structural configuration plays a significant role in its interaction with biological targets, particularly mitofusins.
The primary chemical reaction involving N-(trans-4-Hydroxycyclohexyl)-6-phenylhexanamide is its interaction with mitochondrial proteins, specifically mitofusins. This interaction promotes mitochondrial fusion, which is critical for cellular energy metabolism and apoptosis regulation.
The compound's mechanism of action involves binding to specific sites on mitofusin proteins, facilitating their oligomerization and promoting mitochondrial membrane fusion. This process is essential for maintaining mitochondrial integrity and function under stress conditions .
N-(trans-4-Hydroxycyclohexyl)-6-phenylhexanamide enhances mitochondrial fusion through several mechanisms:
Studies have demonstrated that trans-MiM111 significantly increases mitochondrial aspect ratios in cell models, indicating enhanced fusion activity .
Relevant data indicate that the compound maintains its efficacy over a range of concentrations and conditions typical in biological systems .
N-(trans-4-Hydroxycyclohexyl)-6-phenylhexanamide has significant potential in scientific research and therapeutic applications:
CAS No.: 16871-71-9
CAS No.: 108294-53-7
CAS No.:
CAS No.: 1824353-95-8
CAS No.: 946349-58-2